Lumiracoxib - 220991-20-8

Lumiracoxib

Catalog Number: EVT-274437
CAS Number: 220991-20-8
Molecular Formula: C15H13ClFNO2
Molecular Weight: 293.72 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lumiracoxib is a chemically distinct, highly selective cyclooxygenase-2 (COX-2) inhibitor. [, , , , , , , , ] It belongs to the arylacetic acid class of COX-2 inhibitors. [] Lumiracoxib is recognized as a second-generation COX-2 inhibitor due to its high selectivity for COX-2 over COX-1. [] This selectivity makes it a valuable tool in scientific research to study the specific roles and pathways of COX-2 in various biological processes.

Future Directions
  • Further elucidating the bioactivation pathways: Further investigation into the formation and reactivity of quinone imine and acyl glucuronide metabolites is crucial to understand the mechanisms of Lumiracoxib-induced liver injury. [, , ]
  • Developing safer COX-2 inhibitors: The knowledge gained from studying Lumiracoxib's metabolic profile and potential for bioactivation can be applied to the design and development of safer and more selective COX-2 inhibitors with reduced risk of adverse effects. []
  • Exploring new therapeutic applications: Given its unique pharmacological properties and tissue distribution profile, exploring the potential use of Lumiracoxib in other areas, such as cancer or ophthalmological diseases, could be promising avenues for future research. [, ]

Rofecoxib

Relevance: Rofecoxib, despite its withdrawal, remains relevant in discussions about lumiracoxib due to their shared classification as coxibs. Although both drugs exhibit selectivity for COX-2 over COX-1, lumiracoxib has a higher biochemical selectivity for COX-2 than rofecoxib. [, ] The withdrawal of rofecoxib highlights the ongoing scrutiny and concerns surrounding the cardiovascular safety of COX-2 inhibitors, including lumiracoxib.

Ibuprofen

Relevance: Ibuprofen frequently serves as an active comparator to lumiracoxib in clinical trials, especially when evaluating gastrointestinal safety. The TARGET study, the largest gastrointestinal outcomes study on a coxib, revealed that lumiracoxib was associated with a significantly lower incidence of ulcer complications than ibuprofen. [, , ] This difference is attributed to the selective COX-2 inhibition of lumiracoxib, which is thought to minimize the gastrointestinal side effects common with non-selective NSAIDs like ibuprofen.

Lumiracoxib-1-O-acylglucuronide (M1)

Compound Description: Lumiracoxib-1-O-acylglucuronide (M1) is an acyl glucuronide metabolite of lumiracoxib. It is formed through the glucuronidation of lumiracoxib. [] Acyl glucuronides, like M1, are often reactive and can bind to proteins, potentially leading to toxicity.

4'-Hydroxyl-lumiracoxib-1-O-acylglucuronide (M2)

Compound Description: Similar to M1, 4'-Hydroxyl-lumiracoxib-1-O-acylglucuronide (M2) is another acyl glucuronide metabolite of lumiracoxib. It is formed through the glucuronidation of the 4'-hydroxyl-lumiracoxib metabolite. []

Relevance: The identification of M2 further emphasizes the role of acyl glucuronidation in lumiracoxib metabolism and its potential for contributing to liver injury. [] Both M1 and M2 are reactive and can undergo further reactions, including rearrangement and ring-opening, leading to the formation of aldehyde derivatives, which can react with proteins, potentially causing cellular damage.

Drug-S-acyl-GSH adducts (M3 and M4)

Compound Description: M3 and M4 are drug-S-acyl-GSH adducts formed through the reaction of lumiracoxib acyl glucuronides (M1 and M2) with glutathione (GSH). [] GSH conjugation is generally considered a detoxification pathway, but in some instances, the resulting conjugates can still be reactive and contribute to toxicity.

Schiff bases derivatives (M5-M8)

Compound Description: These derivatives are formed from the chemically unstable lumiracoxib acyl glucuronides (M1 and M2), which can rearrange and undergo ring-opening to form aldehyde derivatives. These aldehydes can then react with N-acetyl-lysine (NAL) to yield Schiff bases derivatives. []

Docetaxol

Relevance: While not structurally related to lumiracoxib, docetaxol was investigated for its potential synergistic effects with lumiracoxib in inhibiting the proliferation of non-small cell lung cancer cells. [] The study suggested that lumiracoxib enhances the antiproliferative effect of docetaxol, possibly through apoptotic induction and cell cycle arrest. [] This finding highlights the potential for exploring lumiracoxib in combination with other anti-cancer agents.

4'-Hydroxylumiracoxib (M5)

Compound Description: 4'-Hydroxylumiracoxib (M5) is a major metabolite of lumiracoxib, formed by the hydroxylation of the dihaloaromatic ring. [] It can be further metabolized and, like lumiracoxib, has the potential for bioactivation.

Relevance: M5 is significant because, along with being a major metabolite, it can also undergo bioactivation by peroxidases and P450 enzymes, similar to lumiracoxib itself. [] This bioactivation leads to the formation of reactive quinone imine intermediates and GSH adducts, suggesting that M5 could contribute to the overall toxicity associated with lumiracoxib, particularly in the liver.

Quinone Imine (M15)

Compound Description: M15 is a reactive electrophilic quinone imine metabolite formed during the bioactivation of both lumiracoxib and its metabolite, 4'-hydroxylumiracoxib. [, ]

Relevance: The formation of M15 is considered a key step in the bioactivation pathway of lumiracoxib, ultimately contributing to its potential for hepatotoxicity. [, ] This highly reactive intermediate can covalently bind to cellular proteins, leading to cellular damage and dysfunction.

GSH-conjugated Quinone Imines (M17 and M18)

Compound Description: M17 and M18 are GSH-conjugated quinone imines that are formed as intermediates in the generation of multiple GSH adducts during the bioactivation of lumiracoxib and 4'-hydroxylumiracoxib. [] They are generated through the sequential elimination of fluorine and chlorine from GSH-conjugated M15.

Overview

Lumiracoxib is a non-steroidal anti-inflammatory drug (NSAID) classified as a selective cyclooxygenase-2 (COX-2) inhibitor. It was developed primarily for the treatment of osteoarthritis and acute pain. Despite its effectiveness in reducing inflammation and pain, lumiracoxib faced significant regulatory challenges due to concerns over hepatotoxicity, leading to its withdrawal from the market in several countries, including Australia and Canada .

Source

Lumiracoxib was developed by Novartis AG and is recognized under various synonyms, including Prexige and COX 189. Its chemical formula is C15H13ClFNO2\text{C}_{15}\text{H}_{13}\text{ClFNO}_{2}, and it has a molecular weight of approximately 293.72 g/mol .

Classification

As a member of the arylalkanoic acid family of NSAIDs, lumiracoxib exhibits high selectivity for COX-2 over COX-1, differentiating it from traditional NSAIDs that inhibit both enzymes. This selectivity is believed to contribute to its reduced gastrointestinal side effects compared to non-selective NSAIDs .

Synthesis Analysis

The synthesis of lumiracoxib has been described in various patents, with the most efficient method involving a three-step process:

  1. Cyclization: The initial step involves cyclizing 2-chloro-6-fluorophenylamine with oxalyl chloride in an organic solvent at elevated temperatures (40-70 °C) to form an intermediate.
  2. Hydrolysis: The intermediate undergoes alkaline hydrolysis using a combination of inorganic bases and divalent metal salts in a solvent mixture.
  3. Reduction: The final step includes the reduction of the resulting compound using hydrazine hydrate in an alkaline medium .

This method allows for high yields and purity of lumiracoxib, making it commercially viable for pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of lumiracoxib features a unique arrangement that enhances its COX-2 selectivity:

  • Chemical Structure: Lumiracoxib consists of a 2-chloro-6-fluoroaniline moiety attached to a 5-methylphenylacetic acid backbone.
  • Molecular Data:
    • Melting Point: 139-141 °C
    • Boiling Point: Approximately 395.7 °C (predicted)
    • Density: Approximately 1.363 g/cm³ (predicted)
    • Solubility: Soluble in dimethyl sulfoxide and ethanol; insoluble in water .
Chemical Reactions Analysis

Lumiracoxib can participate in various chemical reactions typical for carboxylic acid derivatives:

  • Esterification: Lumiracoxib can react with alcohols to form esters under acidic conditions.
  • Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.
  • Halogenation: The aromatic rings may undergo electrophilic substitution reactions, allowing for further derivatization .

These reactions are essential for modifying lumiracoxib's structure to enhance its pharmacological properties or reduce toxicity.

Mechanism of Action

Lumiracoxib exerts its anti-inflammatory effects primarily through the selective inhibition of COX-2, an enzyme responsible for the synthesis of prostaglandins involved in inflammation and pain signaling. Unlike non-selective NSAIDs, lumiracoxib does not significantly inhibit COX-1 at therapeutic concentrations, which helps minimize gastrointestinal side effects commonly associated with traditional NSAIDs .

The inhibition of COX-2 leads to decreased levels of prostaglandins, thereby reducing inflammation and alleviating pain associated with conditions like osteoarthritis.

Physical and Chemical Properties Analysis

Lumiracoxib exhibits several notable physical and chemical properties:

  • Appearance: A pale yellow solid.
  • Storage Conditions: Should be stored in a dark place under inert atmosphere at temperatures below -20 °C to maintain stability .
  • pKa: Approximately 4.18 (predicted), indicating its acidic nature.

These properties are critical for understanding its behavior in pharmaceutical formulations and biological systems.

Applications

Despite its withdrawal, lumiracoxib remains a subject of research interest, particularly in studies focusing on selective COX inhibitors' efficacy and safety profiles compared to traditional NSAIDs.

Properties

CAS Number

220991-20-8

Product Name

Lumiracoxib

IUPAC Name

2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetic acid

Molecular Formula

C15H13ClFNO2

Molecular Weight

293.72 g/mol

InChI

InChI=1S/C15H13ClFNO2/c1-9-5-6-13(10(7-9)8-14(19)20)18-15-11(16)3-2-4-12(15)17/h2-7,18H,8H2,1H3,(H,19,20)

InChI Key

KHPKQFYUPIUARC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O

Solubility

5.49e-03 g/L

Synonyms

CGS-35189; CGS 35189; CGS35189; COX-189; COX189; COX 189; Lumiracoxib; trade name: Prexige.

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.